4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

Description

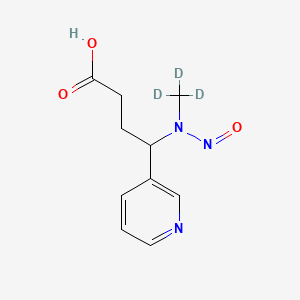

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (CAS 123743-84-0; molecular formula C₁₀H₁₃N₃O₃) is a deuterated analog of iso-NNAC, a carboxylic acid metabolite derived from the tobacco-specific nitrosamine 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanal (NNA) . It is structurally characterized by a nitrosamino group (-N(NO)CH₃) at the 4-position of the pyridine ring and a carboxylic acid (-COOH) moiety. The deuterium (d3) labeling at the methyl group enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based quantification, improving analytical accuracy in studies of thirdhand smoke (THS) exposure .

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |

InChI Key |

NZSNJPDBPMIBSP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(CCC(=O)O)C1=CN=CC=C1)N=O |

Canonical SMILES |

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterium-Labeled Nitrosamine Precursor

The critical step is the incorporation of deuterium into the methyl group of the nitrosamino moiety. This is typically achieved by using methyl-d3 iodide or methyl-d3 amine derivatives during the synthesis of the nitrosamine intermediate. For example, methyl-d3 amine can be reacted with appropriate precursors to yield the N-methyl-d3-nitrosamine intermediate.

Construction of the 3-Pyridylbutyric Acid Backbone

The 3-pyridylbutyric acid skeleton is synthesized via alkylation or acylation reactions involving 3-pyridyl derivatives and butyric acid or its activated esters. The linkage at the 4-position of the butyric acid chain to the pyridyl ring is established through controlled carbon-carbon bond formation using organometallic reagents or palladium-catalyzed cross-coupling methods.

Nitrosation Step

The nitrosamino group is introduced by nitrosation of the secondary amine using nitrosating agents such as sodium nitrite in acidic medium under controlled temperature conditions. For the deuterated compound, care is taken to avoid hydrogen-deuterium exchange during this step.

Purification and Characterization

Following synthesis, the compound is purified by chromatographic methods such as preparative high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the incorporation of deuterium and the integrity of the molecule.

Detailed Preparation Protocols from Literature

While direct literature on this compound is sparse, analogous compounds and isotopically labeled nitrosamines provide a framework for preparation methods.

Example from Related Deuterated Nitrosamine Synthesis

A related compound, 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4, has been synthesized using deuterated pyridine and methyl groups as starting materials, highlighting the approach to stable isotope labeling:

- Starting with 2,4,5,6-tetradeuteropyridine derivatives, the carbonyl and nitrosamino groups are introduced sequentially.

- Methyl-d3 groups are introduced via methylation with methyl-d3 iodide.

- The nitrosation is performed under mild acidic conditions to yield the nitrosamine.

- Purification by chromatographic methods yields the labeled compound with >95% purity confirmed by HPLC and MS.

This approach is adaptable to the preparation of this compound by modifying the pyridyl substituent and carboxylic acid moiety accordingly.

Analytical Data Supporting Preparation

Analytical characterization confirms successful synthesis and labeling:

| Technique | Data | Interpretation |

|---|---|---|

| NMR (1H, 2H) | Absence of proton signals on methyl group; presence of deuterium signals | Confirms d3 labeling |

| Mass Spectrometry (ESI-MS) | Molecular ion peak shifted by +3 Da relative to unlabeled | Confirms isotopic incorporation |

| HPLC Purity | >95% purity | Ensures compound suitability for research |

| IR Spectroscopy | Characteristic nitroso and carboxylic acid peaks | Confirms functional groups |

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive species or breakdown products.

Reduction: Reduction reactions may convert the nitroso group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may include catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitroso derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is primarily used in scientific research to study:

Carcinogenesis: Its role in the formation of cancerous cells, particularly in relation to tobacco use.

Metabolism: How the compound is metabolized in biological systems and its metabolic pathways.

Toxicology: The toxic effects of the compound on various biological systems.

Analytical Chemistry: Methods for detecting and quantifying nitrosamines in different matrices.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid involves its interaction with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound can form adducts with DNA, causing mutations that may lead to cancer. The molecular targets include various enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Compounds

Key Structural Differences :

- Positional Isomerism: iso-NNAC and iso-NNAL are positional isomers of NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), differing in the placement of the nitrosamino group (4-position vs. 1-position) .

- Functional Groups : The carboxylic acid in iso-NNAC contrasts with the hydroxyl group in iso-NNAL and the ketone in NNK. This influences polarity, metabolism, and reactivity .

- Deuterated Analog: The deuterium in this compound minimizes isotopic interference in analytical assays, enhancing precision .

Metabolic Pathways

Table 2: Metabolic Relationships

Metabolic Context :

Carcinogenic Potential

Table 3: Carcinogenicity Data

Notes:

- NNK and NNAL are well-documented carcinogens, targeting the lung and pancreas .

- iso-NNAC’s carcinogenicity remains unclassified due to a lack of direct bioassay data .

Biological Activity

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric acid, commonly referred to as Iso-NNAC, is a synthetic compound belonging to the nitrosamine class. Nitrosamines are known for their carcinogenic properties, particularly in relation to tobacco products. This compound's structure, which includes a pyridyl group and a deuterium-labeled methyl group, makes it particularly valuable in research focused on understanding the biological effects of nitrosamines.

| Property | Value |

|---|---|

| CAS Number | 1330277-38-7 |

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | 4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |

| SMILES | CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |

The biological activity of this compound is primarily linked to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, particularly DNA, leading to mutagenic changes. The interaction results in the formation of DNA adducts, which can disrupt normal cellular functions and contribute to carcinogenesis.

Key Pathways Involved:

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive forms that can bind to DNA.

- DNA Damage : The formation of adducts can lead to mutations during DNA replication, potentially resulting in cancerous transformations.

Toxicological Studies

Research has shown that the compound is excreted in urine following administration in animal models. A study indicated that intravenous administration of Iso-NNAC in rats resulted in significant urinary excretion (67.4% within 24 hours), highlighting its bioavailability and potential systemic effects .

Case Studies and Research Findings

- Carcinogenicity Studies :

-

Comparative Analysis :

- In comparison with other nitrosamines such as N-Nitrosodimethylamine (NDMA), Iso-NNAC exhibits similar carcinogenic properties but has unique structural features that allow for specific metabolic pathways to be studied.

Cancer Research

Due to its structural similarity to other carcinogenic nitrosamines, this compound is extensively used in cancer research to elucidate mechanisms of carcinogenesis and evaluate potential preventive strategies.

Toxicology

The compound serves as a critical reference point in toxicological assessments related to tobacco products and other consumer goods containing nitrosamines.

Analytical Chemistry

It is utilized as a standard reference material for the detection and quantification of nitrosamines in various analytical methods.

Q & A

Basic Questions

Q. What analytical techniques are recommended for quantifying 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid in biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Deuterated analogs like this compound serve as ideal internal standards to correct for matrix effects and ionization variability. Sample preparation typically involves protein precipitation or solid-phase extraction, followed by chromatographic separation using reversed-phase columns (e.g., C18). Calibration curves should be validated against certified reference materials to ensure accuracy .

Q. How is the isotopic purity of this compound verified?

- Methodological Answer: Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) to confirm the absence of non-deuterated impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can further validate the position and degree of deuteration. Batch-specific certificates of analysis from suppliers should adhere to standards like those from the National Institute of Standards and Technology (NIST) to ensure traceability .

Q. What synthetic routes are employed to prepare this compound?

- Methodological Answer: Synthesis typically involves deuterium labeling at the methylnitrosamino group via exchange reactions using deuterated reagents (e.g., DO or CDI). The pyridylbutyric acid backbone is constructed through condensation reactions, followed by nitrosation. Purification via recrystallization or preparative HPLC ensures chemical and isotopic integrity. Reaction progress is monitored using thin-layer chromatography (TLC) and intermediate characterization by FTIR and H-NMR .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated analog?

- Methodological Answer: Deuteration can alter metabolic pathways by introducing kinetic isotope effects (KIEs), slowing enzymatic degradation (e.g., cytochrome P450-mediated oxidation). Comparative studies using in vitro hepatocyte models or in vivo rodent studies are conducted to measure half-life () and metabolite profiles via LC-HRMS. Isotopic labeling also aids in distinguishing parent compounds from metabolites in complex biological matrices .

Q. What experimental strategies resolve discrepancies in reported quantification data for this compound across studies?

- Methodological Answer: Discrepancies often arise from variations in extraction efficiency, ionization suppression, or calibration standards. To mitigate these:

- Use matrix-matched calibration curves to account for endogenous interferences.

- Validate methods using interlaboratory round-robin tests.

- Cross-reference data with orthogonal techniques (e.g., immunoassays or C radiolabel tracing) .

Q. How can isotopic dilution mass spectrometry (IDMS) improve the accuracy of carcinogenicity studies involving this compound?

- Methodological Answer: IDMS leverages the deuterated compound as an internal standard to correct for analyte loss during sample preparation and ionization variability. This approach is critical in quantifying trace levels of carcinogenic nitrosamines in tissues or biofluids, ensuring robust data for dose-response modeling in toxicological studies .

Q. What role does this compound play in elucidating DNA adduct formation mechanisms?

- Methodological Answer: The compound is used as a stable isotope-labeled tracer to track DNA alkylation by nitrosamine metabolites. Techniques like accelerator mass spectrometry (AMS) or P-postlabeling are paired with LC-MS/MS to quantify adducts (e.g., pyridyloxobutyl-DNA adducts) and correlate them with mutagenic endpoints .

Methodological Notes

- Experimental Design: Always include negative controls (e.g., deuterium-free analogs) and validate isotopic incorporation rates using HRMS.

- Data Contradictions: Address batch-to-batch variability in isotopic purity by sourcing materials from certified suppliers (e.g., NIST-traceable standards) .

- Theoretical Frameworks: Link studies to carcinogenesis models (e.g., multi-stage clonal expansion) or metabolic activation pathways involving cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.